(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Lipophilicity Physicochemical property Drug-likeness

Avoid regioisomer-related assay failures: the pyrazolo[4,5-e]pyrimidine core differs critically from [3,4-d] isomers in hinge-binding geometry. This compound delivers: • Verified dual-aryl substitution (4-butylphenyl + 4-methylphenyl) for defined SAR. • Calculated logP 4.66 & tPSA 69 Ų as upper-lipophilicity benchmark. • Suitable for kinome-wide selectivity panels (e.g., DiscoverX scanMAX). Purity ≥95%. For non-human research only.

Molecular Formula C22H23N5
Molecular Weight 357.461
CAS No. 890940-02-0
Cat. No. B2933286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
CAS890940-02-0
Molecular FormulaC22H23N5
Molecular Weight357.461
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
InChIInChI=1S/C22H23N5/c1-3-4-5-17-8-10-18(11-9-17)26-21-20-14-25-27(22(20)24-15-23-21)19-12-6-16(2)7-13-19/h6-15H,3-5H2,1-2H3,(H,23,24,26)
InChIKeyPGOGINAVVRRAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Scaffold Context


(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890940-02-0, molecular formula C22H23N5, molecular weight 357.461 g/mol) belongs to the pyrazolo[4,5-e]pyrimidine class of heterocyclic compounds [1]. The pyrazolo[4,5-e]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with derivatives reported to engage a broad range of kinase targets including SRC family kinases, CK2, IRAK4, and CDKs [2]. This compound features a distinctive dual-aryl substitution pattern: a 4-butylphenyl group at the 4-amine position and a 4-methylphenyl group at the N1 position of the pyrazolo[4,5-e]pyrimidine core. The compound is primarily available through research chemical suppliers for non-human research use only [1].

Structurally defined pyrazolo[4,5-e]pyrimidine scaffold
Dual-aryl substitution (4-butylphenyl / 4-methylphenyl)
Computed high lipophilicity, moderate tPSA profile
Research-use-only; no published bioactivity data available

Why In-Class Analogs Cannot Substitute


Compounds within the pyrazolo[4,5-e]pyrimidine class exhibit highly divergent biological profiles that depend critically on the specific substitution pattern at the N1 and 4-amine positions [1]. The 4-butylphenyl substituent imparts a calculated logP of approximately 4.66, which is substantially higher than that of close analogs such as (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine (MW 239.28, predicted logP ~2.5–3.0) [2]. This elevated lipophilicity, combined with a topological polar surface area (tPSA) of 69 Ų, places the target compound in a distinct physicochemical space that influences membrane permeability, protein binding, and pharmacokinetic behavior [2]. Furthermore, the pyrazolo[4,5-e]pyrimidine regioisomer itself differs from the more commonly explored pyrazolo[3,4-d]pyrimidine scaffold in hinge-binding geometry and kinase selectivity patterns [3]. Generic substitution without structural verification risks introducing an analog with fundamentally different target engagement, solubility, and assay compatibility, rendering experimental results non-comparable and procurement decisions scientifically unsound.

Lipophilicity shift
The 4-butylphenyl group elevates logP markedly compared to N1-methyl analogs, altering membrane permeability and solubility profiles.
Regioisomer mismatch
Pyrazolo[4,5-e]pyrimidine hinge-binding geometry differs from pyrazolo[3,4-d]pyrimidine, potentially shifting kinase selectivity.
Assay compatibility
Higher lipophilicity and protein binding may shift cellular and biochemical assay outcomes; direct substitution risks non-comparable data.

Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. N1-Methyl Analog

The target compound exhibits a calculated logP of 4.658, derived from the ZINC database using the XlogP method [1]. This is markedly higher than the closest pyrazolo[4,5-e]pyrimidine comparator, (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine (MW 239.28, predicted logP approximately 2.5–3.0 based on fragment-based estimation) . The ~1.7–2.2 log unit difference corresponds to an approximately 50- to 160-fold difference in octanol-water partition coefficient. This elevated lipophilicity is directly attributable to the 4-butylphenyl substituent replacing the methyl group at the 4-amine position.

Lipophilicity
Class-level
ΔlogP +1.7 to +2.2; ~50- to 160-fold higher octanol-water partition
Reported lipophilicity difference may impact membrane permeability, protein binding, and solubility
Calculated logP (XlogP); requires experimental validation
Lipophilicity Physicochemical property Drug-likeness logP

tPSA and Hydrogen Bonding vs. Regioisomers

The target compound has a topological polar surface area (tPSA) of 69 Ų with 1 hydrogen bond donor and 5 hydrogen bond acceptors, as recorded in the ZINC database [1]. This tPSA falls within the range generally associated with favorable blood-brain barrier penetration (typically <90 Ų) but is higher than that of structurally analogous pyrazolo[3,4-d]pyrimidine regioisomers bearing the same 4-butylphenyl and 4-methylphenyl substituents (estimated tPSA ~64–67 Ų due to differing nitrogen atom placement within the fused ring system) [2]. The tPSA difference of approximately 2–5 Ų, while modest, can shift CNS penetration predictions and influences aqueous solubility profiles.

tPSA Difference
Class-level
ΔtPSA +2 to +5 Ų; 1 HBD, 5 HBA
Polar surface area shift affects CNS penetration predictions and solubility context
Regioisomer comparison; confirm experimentally for target assay
Polar surface area Hydrogen bonding Scaffold comparison Blood-brain barrier permeability

Rotatable Bond Count and Molecular Flexibility

The target compound contains 3 rotatable bonds, as documented in the ZINC database [1]. In contrast, a structurally related compound of identical molecular formula (C22H23N5) but different scaffold connectivity, N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ChemSpider ID 1261788), possesses 5 rotatable bonds due to the methylbenzyl linker at the N1 position . The reduction of 2 rotatable bonds in the target compound (a ~40% decrease in rotational degrees of freedom) results in a more conformationally constrained structure, reducing the entropic penalty upon target binding and potentially enhancing binding affinity and selectivity.

Rotatable Bonds
Cross-study comparable
3 vs. 5 rotatable bonds (40% reduction)
Reduced conformational flexibility may contribute to entropic binding advantage
Comparison with N-benzyl regioisomer; binding thermodynamics to verify
Molecular flexibility Rotatable bonds Conformational entropy Binding affinity

Kinase Target Landscape Prediction vs. Isomers

SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 for the target compound (ZINC71295967) indicate potential interactions with EGFR (epidermal growth factor receptor, Max Tc = 51), LCK (lymphocyte-specific protein tyrosine kinase, Max Tc = 61), PIK3CA, and PIK3CB [1]. A structurally distinct isomer with the same molecular formula (C22H23N5), 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, has been reported to inhibit Trk kinases . The predicted target profiles are non-overlapping: the pyrazolo[4,5-e]pyrimidine scaffold preferentially maps to EGFR/LCK/PI3K family kinases, whereas the pyrazolo[1,5-a]pyrimidine regioisomer maps to the Trk family. This scaffold-dependent target divergence means these compounds are not interchangeable for kinase inhibition studies.

Kinase Target Prediction
Class-level
SEA: EGFR/LCK/PI3K vs. Trk for pyrazolo[1,5-a] isomer
Non-overlapping predicted kinase profiles; scaffold verification essential
SEA predictions from ChEMBL 20; requires kinome-wide profiling
Kinase profiling Target prediction SEA Polypharmacology

Fsp³ and 3D Complexity vs. Flat Analogs

The target compound has a fraction sp³ (Fsp³) of 0.32, as recorded in the ZINC database [1]. This value derives from the saturated n-butyl chain (4 sp³ carbons) contributing to an otherwise aromatic-dominated structure. In comparison, (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine (CAS 105945-90-2) has an Fsp³ of approximately 0.08 (1 sp³ carbon out of 13 total carbons) . The 4-fold higher Fsp³ (0.32 vs. 0.08) provides the target compound with greater three-dimensional character, a property associated with improved clinical success rates in drug discovery due to enhanced target specificity and reduced promiscuity [2].

Fsp³ Comparison
Class-level
Fsp³ 0.32 vs. 0.08 (4-fold increase)
Higher 3D character may improve target specificity and solubility potential
Correlation with clinical success reported in literature; confirm in series
Fsp³ Molecular complexity Drug-likeness Fraction sp3

Absence of Direct Experimental Bioactivity Data

A comprehensive search of peer-reviewed literature, patent databases, ChEMBL, PubChem BioAssay, BindingDB, and the EPA CompTox Dashboard (as of April 2026) yielded NO direct experimental bioactivity data (IC50, Ki, EC50, or % inhibition values) for (4-butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890940-02-0) [1]. This contrasts with structurally related pyrazolo[4,5-e]pyrimidines such as CHEMBL1576751, which has documented HTS activity across multiple assays including GPCR, ion channel, and enzyme targets . For the specific regioisomer PI5P4Ks-IN-2 (CAS 2766854-03-7, also C22H23N5 but a pyrazolo[1,5-a]pyrimidine scaffold), quantitative biochemical data exist: Ki = 68 nM for PI5P4Kγ-WT and Ki >30,000 nM for PI5P4Kβ, demonstrating >440-fold selectivity . The absence of direct bioactivity data for the target compound means that any biological application must be preceded by experimental validation; procurement decisions cannot currently be based on demonstrated target engagement.

Bioactivity Data Gap
Data to verify
No published IC50, Ki, or EC50 values across major databases
Procurement for biological studies requires de novo experimental characterization
Search April 2026; vendor data not included
Data transparency Procurement risk Bioactivity gap Experimental validation required

Recommended Application Scenarios


Kinase Selectivity Panel Probe

The compound is best deployed as a structurally defined probe in broad kinase selectivity panels (e.g., DiscoverX scanMAX or similar kinome-wide platforms) to empirically map the selectivity fingerprint of the pyrazolo[4,5-e]pyrimidine scaffold bearing a 4-butylphenyl substituent. The predicted SEA target landscape (EGFR, LCK, PIK3CA, PIK3CB) [1] provides a hypothesis-generating framework that requires experimental confirmation. Given established precedents with pyrazolopyrimidine analogs profiled at 1 μM against 403 wild-type kinases [2], this compound fills a gap in understanding how the 4-butylphenyl group modulates selectivity compared to smaller alkyl or aryl substituents.

Lipophilic Benchmark for Lead Optimization

With a calculated logP of 4.658 and tPSA of 69 Ų [1], this compound serves as a useful upper-lipophilicity benchmark in structure-activity relationship (SAR) campaigns. Medicinal chemistry teams can use it to establish the lipophilicity ceiling for target engagement within the pyrazolo[4,5-e]pyrimidine series, particularly when paired with less lipophilic analogs such as the N1-methyl comparator (estimated logP ~2.5–3.0) . The logP difference of ~1.7–2.2 enables assessment of lipophilicity-driven potency vs. selectivity trade-offs.

CNS Drug Discovery Brain Penetration Tool

The compound's physicochemical profile (tPSA 69 Ų, logP 4.658, HBD 1, rotatable bonds 3) [1] places it within the favorable range for passive blood-brain barrier (BBB) penetration predictions. Patent literature on phenyl-substituted pyrazolopyrimidines (US8158633) has established this scaffold class for CNS indications including perception, concentration, learning, and memory enhancement [2]. This compound can function as a tool for CNS-targeted scaffold hopping programs that seek to retain favorable BBB permeability while altering kinase selectivity.

Computational Docking Model Validation

The compound's well-defined physicochemical parameters (Mwt 357.461, logP 4.658, Fsp³ 0.32, tPSA 69 Ų, HBD 1, HBA 5) [1] make it suitable for validating computational docking models and molecular dynamics simulations targeting kinases predicted by SEA analysis. Its intermediate molecular complexity (27 heavy atoms, rotatable bonds 3) allows for tractable conformational sampling while providing sufficient structural features to test scoring function accuracy against diverse kinase ATP-binding sites.

Application
Selection Property
Validation Focus
Kinase Selectivity Panel Probe
Scaffold substitution pattern
Kinase selectivity fingerprint vs. predicted EGFR/LCK/PI3K
Lipophilic Benchmark
High calculated logP range
Lipophilicity-driven potency vs. selectivity trade-off
CNS Penetration Tool
tPSA and HBD profile
Passive blood-brain barrier permeability prediction
Docking Model Validation
Physicochemical parameter set
Scoring function accuracy for kinase ATP-binding sites
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